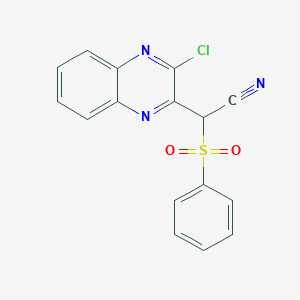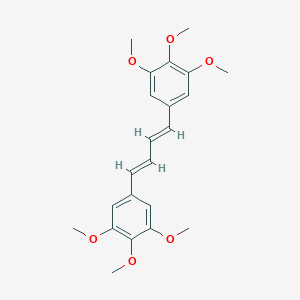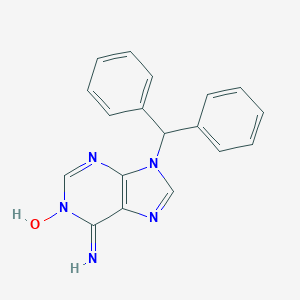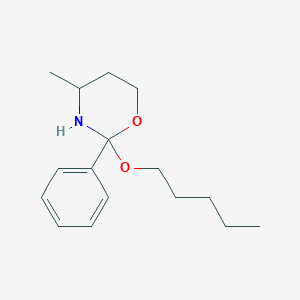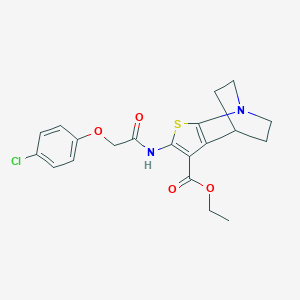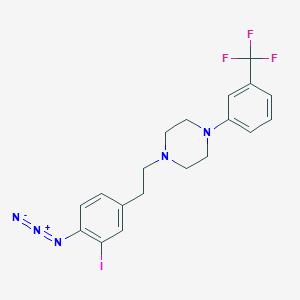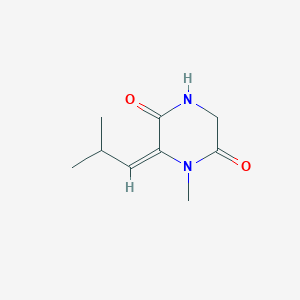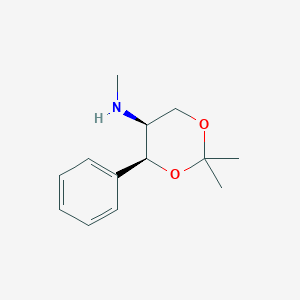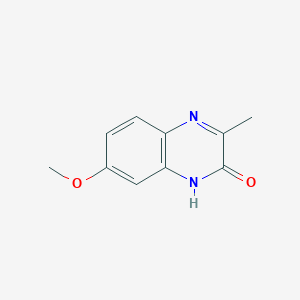
beta-Cyclodextrin tetradecasulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyclodextrin Tetradecasulfate (beta-CDTDS) is a sulfated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. Beta-CDTDS is a negatively charged molecule with a highly polar and hydrophilic nature, making it an excellent candidate for various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Beta-CDTDS has been extensively studied in various biomedical applications, such as drug delivery, gene therapy, and antiviral therapy. Beta-CDTDS can form inclusion complexes with hydrophobic drugs, enhancing their solubility and bioavailability. It can also protect nucleic acids from degradation and facilitate their delivery into cells. Furthermore, beta-Cyclodextrin tetradecasulfate has been shown to exhibit potent antiviral activity against a broad range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Wirkmechanismus
The mechanism of action of beta-Cyclodextrin tetradecasulfate is not fully understood, but it is believed to involve the interaction between the negatively charged sulfate groups of beta-Cyclodextrin tetradecasulfate and positively charged molecules, such as proteins and nucleic acids. The sulfated cyclodextrin can also disrupt the lipid membrane of viruses, leading to their inactivation.
Biochemische Und Physiologische Effekte
Beta-CDTDS has been shown to have low toxicity and immunogenicity, making it a safe candidate for biomedical applications. It has been found to be biocompatible with various cell types and tissues, including red blood cells, hepatocytes, and endothelial cells. Beta-CDTDS can also modulate the activity of enzymes and transcription factors, affecting various biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-CDTDS has several advantages for lab experiments, such as its high water solubility, stability, and low toxicity. It can also enhance the solubility and bioavailability of hydrophobic drugs, making them easier to study. However, beta-Cyclodextrin tetradecasulfate can interfere with certain assays, such as enzyme-linked immunosorbent assay (ELISA), due to its negatively charged nature.
Zukünftige Richtungen
Beta-CDTDS has shown great potential for various biomedical applications, and several future directions can be explored. One possible direction is the development of beta-Cyclodextrin tetradecasulfate-based drug delivery systems for targeted and controlled drug release. Another direction is the investigation of beta-Cyclodextrin tetradecasulfate as a potential antiviral agent for emerging viral infections, such as COVID-19. Furthermore, the use of beta-Cyclodextrin tetradecasulfate in gene therapy and tissue engineering can also be explored.
Conclusion
In conclusion, beta-Cyclodextrin Tetradecasulfate is a sulfated derivative of beta-cyclodextrin that has shown great potential for various biomedical applications. Its high water solubility, stability, low toxicity, and potent antiviral activity make it an excellent candidate for drug delivery, gene therapy, and antiviral therapy. Further research is needed to explore its full potential and develop novel applications.
Synthesemethoden
Beta-CDTDS can be synthesized by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of pyridine. The reaction results in the sulfation of the hydroxyl groups on the glucose units of beta-cyclodextrin, forming beta-Cyclodextrin tetradecasulfate. The degree of sulfation can be controlled by adjusting the reaction conditions, such as the reaction time, temperature, and molar ratio of chlorosulfonic acid to beta-cyclodextrin.
Eigenschaften
CAS-Nummer |
121369-51-5 |
|---|---|
Produktname |
beta-Cyclodextrin tetradecasulfate |
Molekularformel |
C42H70O77S14 |
Molekulargewicht |
2255.9 g/mol |
IUPAC-Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-42-hydroxy-5,10,15,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,44,45,46,47,48,49-dodecasulfooxy-20-(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-43-yl] hydrogen sulfate |
InChI |
InChI=1S/C42H70O77S14/c43-1-8-17-24(108-122(56,57)58)31(115-129(77,78)79)38(94-8)103-19-10(3-45)96-40(33(117-131(83,84)85)26(19)110-124(62,63)64)105-21-12(5-47)98-42(35(119-133(89,90)91)28(21)112-126(68,69)70)106-22-13(6-48)97-41(34(118-132(86,87)88)29(22)113-127(71,72)73)104-20-11(4-46)95-39(32(116-130(80,81)82)27(20)111-125(65,66)67)102-18-9(2-44)93-37(30(114-128(74,75)76)25(18)109-123(59,60)61)100-16-14(7-92-120(50,51)52)99-36(101-17)23(15(16)49)107-121(53,54)55/h8-49H,1-7H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)/t8-,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
AMHIJMKZPBMCKI-PKLGAXGESA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |
Synonyme |
eta-cyclodextrin tetradecasulfate beta-cyclodextrin tetradecasulfate, (2(A),2(B),2(C),2(D),2(E),2(F),2(G),6(A),6(B),6(C),6(D),6(E),6(F),7(G))-isomer CTDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



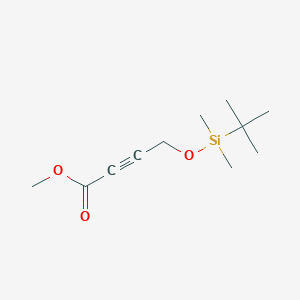
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
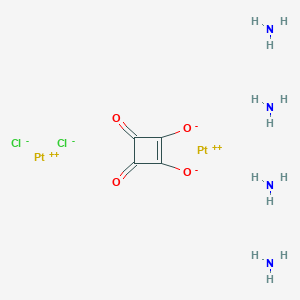
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
